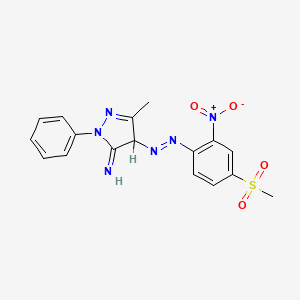
3H-Pyrazol-3-imine, 2,4-dihydro-5-methyl-4-((4-(methylsulfonyl)-2-nitrophenyl)azo)-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Pyrazol-3-imine, 2,4-dihydro-5-methyl-4-((4-(methylsulfonyl)-2-nitrophenyl)azo)-2-phenyl- is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-imine, 2,4-dihydro-5-methyl-4-((4-(methylsulfonyl)-2-nitrophenyl)azo)-2-phenyl- typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Azo Coupling Reaction: The azo group is introduced by coupling the pyrazole derivative with a diazonium salt derived from 4-(methylsulfonyl)-2-nitroaniline.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Dyes and Pigments: Due to its azo group, the compound is used in the synthesis of dyes and pigments.
Analytical Chemistry: It can be used as a reagent for the detection of certain metal ions.
Biology and Medicine
Biological Staining: Azo compounds are often used in biological staining techniques.
Pharmaceuticals: Potential use in drug development due to its structural complexity.
Industry
Textile Industry: Used in the dyeing of fabrics.
Plastics and Polymers: Used as a colorant in plastics and polymers.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in biological staining, the compound binds to specific cellular components, allowing for visualization under a microscope.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: Another azo compound used in dyes and pigments.
Methyl Orange: A commonly used pH indicator.
Sudan III: Used in staining of lipids.
Uniqueness
3H-Pyrazol-3-imine, 2,4-dihydro-5-methyl-4-((4-(methylsulfonyl)-2-nitrophenyl)azo)-2-phenyl- is unique due to the presence of both a pyrazole ring and an azo group, which imparts specific chemical properties and reactivity.
Properties
CAS No. |
70528-91-5 |
|---|---|
Molecular Formula |
C17H16N6O4S |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
5-methyl-4-[(4-methylsulfonyl-2-nitrophenyl)diazenyl]-2-phenyl-4H-pyrazol-3-imine |
InChI |
InChI=1S/C17H16N6O4S/c1-11-16(17(18)22(21-11)12-6-4-3-5-7-12)20-19-14-9-8-13(28(2,26)27)10-15(14)23(24)25/h3-10,16,18H,1-2H3 |
InChI Key |
GHPLSOVHHRFMFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N)C1N=NC2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















